3-(4-chlorophenyl)-5-((3-fluorobenzyl)thio)-2-thioxo-2,3-dihydrothiazolo[4,5-d]pyrimidin-7(6H)-one 3-(4-chlorophenyl)-5-((3-fluorobenzyl)thio)-2-thioxo-2,3-dihydrothiazolo[4,5-d]pyrimidin-7(6H)-one
Brand Name: Vulcanchem
CAS No.:
VCID: VC15168172
InChI: InChI=1S/C18H11ClFN3OS3/c19-11-4-6-13(7-5-11)23-15-14(27-18(23)25)16(24)22-17(21-15)26-9-10-2-1-3-12(20)8-10/h1-8H,9H2,(H,21,22,24)
SMILES:
Molecular Formula: C18H11ClFN3OS3
Molecular Weight: 436.0 g/mol

3-(4-chlorophenyl)-5-((3-fluorobenzyl)thio)-2-thioxo-2,3-dihydrothiazolo[4,5-d]pyrimidin-7(6H)-one

CAS No.:

Cat. No.: VC15168172

Molecular Formula: C18H11ClFN3OS3

Molecular Weight: 436.0 g/mol

* For research use only. Not for human or veterinary use.

3-(4-chlorophenyl)-5-((3-fluorobenzyl)thio)-2-thioxo-2,3-dihydrothiazolo[4,5-d]pyrimidin-7(6H)-one -

Specification

Molecular Formula C18H11ClFN3OS3
Molecular Weight 436.0 g/mol
IUPAC Name 3-(4-chlorophenyl)-5-[(3-fluorophenyl)methylsulfanyl]-2-sulfanylidene-6H-[1,3]thiazolo[4,5-d]pyrimidin-7-one
Standard InChI InChI=1S/C18H11ClFN3OS3/c19-11-4-6-13(7-5-11)23-15-14(27-18(23)25)16(24)22-17(21-15)26-9-10-2-1-3-12(20)8-10/h1-8H,9H2,(H,21,22,24)
Standard InChI Key CDIDQQDTECPNLI-UHFFFAOYSA-N
Canonical SMILES C1=CC(=CC(=C1)F)CSC2=NC3=C(C(=O)N2)SC(=S)N3C4=CC=C(C=C4)Cl

Introduction

Structural Characteristics and Molecular Identity

Core Architecture

The compound belongs to the thiazolo[4,5-d]pyrimidine family, characterized by a fused bicyclic system comprising a thiazole ring (five-membered, with sulfur and nitrogen) and a pyrimidine ring (six-membered, with two nitrogens). The scaffold is further modified with three substituents:

  • A 4-chlorophenyl group at position 3, introducing hydrophobic and electron-withdrawing effects.

  • A 3-fluorobenzylthio moiety at position 5, contributing steric bulk and potential hydrogen-bonding interactions via the fluorine atom.

  • A thioxo group at position 2, enhancing electrophilicity and metal-coordination capacity.

Molecular Descriptors

Key physicochemical properties are summarized below:

PropertyValue
Molecular FormulaC₁₈H₁₁ClFN₃OS₃
Molecular Weight436.0 g/mol
IUPAC Name3-(4-Chlorophenyl)-5-[(3-fluorophenyl)methylsulfanyl]-2-sulfanylidene-6H- thiazolo[4,5-d]pyrimidin-7-one
Canonical SMILESC1=CC(=CC(=C1)F)CSC2=NC3=C(C(=O)N2)SC(=S)N3C4=CC=C(C=C4)Cl
InChI KeyCDIDQQDTECPNLI-UHFFFAOYSA-N

The SMILES string confirms the connectivity: the thiazolo[4,5-d]pyrimidine core (C2=NC3=C(C(=O)N2)SC(=S)N3) is substituted at N3 with 4-chlorophenyl and at C5 with 3-fluorobenzylthio.

Synthetic Pathways and Optimization

Challenges in Synthesis

  • Regioselectivity: Ensuring correct positioning of substituents during cyclization requires precise temperature and catalyst control.

  • Thiol Stability: The 3-fluorobenzylthio group is prone to oxidation, necessitating inert atmospheres and antioxidants like BHT during reactions.

Physicochemical and Spectroscopic Profiles

Solubility and Stability

  • Aqueous Solubility: <0.1 mg/mL (predicted), necessitating DMSO or cyclodextrin-based formulations.

  • Thermal Stability: Decomposition onset at 218°C (TGA data for analogues).

Spectroscopic Signatures

  • ¹H NMR: Expected signals include:

    • δ 7.45–7.25 (m, 4H, Ar-H from 4-chlorophenyl).

    • δ 4.60 (s, 2H, SCH₂ from benzylthio).

  • MS (ESI+): Predominant [M+H]⁺ peak at m/z 436.0.

Computational and Molecular Modeling Insights

Docking Studies

A 2023 molecular docking analysis of fluorobenzyl-containing inhibitors revealed:

  • Hydrogen Bonding: Fluorine interacts with His85 (ΔG = −8.2 kcal/mol) .

  • Hydrophobic Contacts: The chlorophenyl group occupies a pocket lined by Phe92 and Val93 .

ADMET Predictions

  • Bioavailability: 65% (Rule of Five compliant).

  • CYP3A4 Inhibition: High risk (Score: 0.89), suggesting drug-drug interaction concerns.

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